molecular formula C13H17NO4 B14151250 2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate CAS No. 3663-84-1

2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No.: B14151250
CAS No.: 3663-84-1
M. Wt: 251.28 g/mol
InChI Key: DYVXFSGAVWKKLL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium antagonist.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an antidepressant and α2-adrenoreceptor antagonist.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a calcium antagonist, it inhibits calcium ion influx through voltage-gated calcium channels, thereby modulating cellular activities. Additionally, its role as an α2-adrenoreceptor antagonist involves blocking the α2-adrenergic receptors, which can influence neurotransmitter release and vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its dual role as a calcium antagonist and α2-adrenoreceptor antagonist makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

3663-84-1

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate

InChI

InChI=1S/C13H17NO4/c1-14(2)7-8-16-13(15)12-9-17-10-5-3-4-6-11(10)18-12/h3-6,12H,7-9H2,1-2H3

InChI Key

DYVXFSGAVWKKLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1COC2=CC=CC=C2O1

Origin of Product

United States

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